4-{[Ethyl(pentyl)amino]methyl}aniline
Description
4-{[Ethyl(pentyl)amino]methyl}aniline is a substituted aniline derivative characterized by a tertiary amine group (ethyl-pentylamino) attached to a methylene bridge at the para position of the aniline ring. This compound belongs to a class of aromatic amines widely studied for their applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
4-[[ethyl(pentyl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-3-5-6-11-16(4-2)12-13-7-9-14(15)10-8-13/h7-10H,3-6,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUMQWXZBGUUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC)CC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Ethyl(pentyl)amino]methyl}aniline typically involves the reaction of aniline with ethyl and pentyl halides under specific conditions. One common method is the alkylation of aniline using ethyl bromide and pentyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-{[Ethyl(pentyl)amino]methyl}aniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{[Ethyl(pentyl)amino]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Scientific Research Applications
4-{[Ethyl(pentyl)amino]methyl}aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[Ethyl(pentyl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Physicochemical Properties
- Lipophilicity : The ethyl-pentyl group in the target compound confers higher logP values compared to analogs with shorter alkyl chains (e.g., 4-(methanesulfonylmethyl)aniline, logP ~1.5 ).
- Solubility: Polar substituents, such as the dimethylamino-ethoxy group in C₁₇H₂₂N₂O , enhance water solubility, whereas branched alkyl or aryl groups (e.g., phenylethynyl ) reduce it.
Research Findings and Data
Biological Activity
4-{[Ethyl(pentyl)amino]methyl}aniline is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
4-{[Ethyl(pentyl)amino]methyl}aniline, with the molecular formula C13H19N2, features an ethyl and pentyl substitution on the amino group, contributing to its unique chemical properties. The compound is characterized by:
- Molecular Weight : 205.30 g/mol
- Chemical Structure :
The biological activity of 4-{[Ethyl(pentyl)amino]methyl}aniline is primarily attributed to its ability to interact with various biomolecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects. The precise pathways involved depend on the context of its application, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It has the potential to interact with receptor sites, influencing signal transduction mechanisms.
Biological Activity and Therapeutic Potential
Research indicates that 4-{[Ethyl(pentyl)amino]methyl}aniline exhibits several promising biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibitory effects on cancer cell lines | |
| Neuroprotective | Potential benefits in neurodegenerative models |
Synthesis and Chemical Reactions
4-{[Ethyl(pentyl)amino]methyl}aniline serves as an intermediate in the synthesis of complex organic molecules. Its reactivity includes:
- Oxidation : Can be oxidized to form corresponding quinones or nitro derivatives.
- Reduction : Nitro derivatives can be reduced back to the amine form.
- Substitution Reactions : Halogenation and nitration can modify the compound for enhanced activity.
Table 2: Common Reactions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Sodium borohydride | Amines |
| Substitution | Halogenating agents | Halogenated derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
